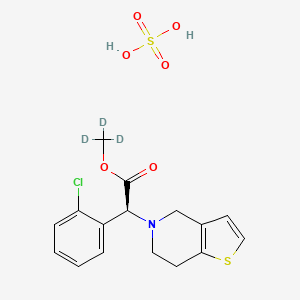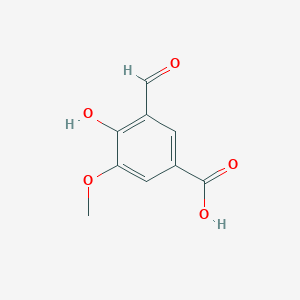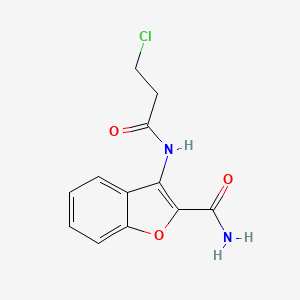
4-methoxy-N-(2-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-(2-methoxybenzyl)-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H20N2O4 and its molecular weight is 364.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Amidine Protection for Solution Phase Library Synthesis
Bailey et al. (1999) explored the application of 4-methoxybenzyl-4-nitrophenylcarbonate for N-protection of amidinonaphthol, including the facile introduction of the 4-methoxybenzyloxycarbonyl group. The mild deprotection conditions make this reagent suitable for the multiparallel solution phase synthesis of substituted benzamidines (Bailey, Baker, Hayler, & Kane, 1999).
Novel Annulated Products from Aminonaphthyridinones
Deady & Devine (2006) studied the Hofmann rearrangement of 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide (4c) to form a novel heterocyclic system. This involved the reaction with 2,4-pentanedione and phosphoryl chloride, resulting in products exhibiting typical pyrrole-type reactivity (Deady & Devine, 2006).
Development of Carboxamide Protecting Group
Muranaka, Ichikawa, & Matsuda (2011) developed a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), with potential applications to simple carboxamide groups and more complex, acid-sensitive adenosine derivatives. This group can be removed under mild basic desilylation or strongly acidic/oxidative conditions (Muranaka, Ichikawa, & Matsuda, 2011).
Oxidative Debenzylation of 4-methoxy-α-methylbenzyl Esters
Yoo, Hye, & Kyu (1990) introduced 4-Methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids. This research demonstrated the efficient hydrolysis of the corresponding esters using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), compatible with various functional groups (Yoo, Hye, & Kyu, 1990).
Heterocyclic Derivative Syntheses by Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation
Bacchi et al. (2005) conducted research on catalytic reactions of 4-Yn-1-ones to produce various heterocyclic derivatives, including dihydropyridinone and tetrahydropyridinedione derivatives. These reactions were carried out under oxidative carbonylation conditions, showing potential in generating diverse molecular structures (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Oxygen Transfer Reactions with High Valent Oxoruthenium Compounds
Lai, Lepage, & Lee (2002) investigated the oxidation of methoxy substituted benzyl phenyl sulfides, revealing insights into the mechanisms of single electron transfer and direct oxygen atom transfer in chemical reactions. This study has implications for understanding the oxidative behavior of similar compounds (Lai, Lepage, & Lee, 2002).
Electronic and Nonlinear Optical Properties of Heterocyclic Derivatives
Beytur & Avinca (2021) conducted a comprehensive study on the electronic, nonlinear optical properties, and spectroscopic analysis of certain heterocyclic derivatives, including 3-p-methoxybenzyl/m-chlorobenzyl/phenyl-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. Their research contributes to the understanding of the electronic properties of new synthetic compounds (Beytur & Avinca, 2021).
New Oxidatively Removable Carboxy Protecting Groups
Kim & Misco (1985) developed new oxidatively removable carboxy protecting groups, demonstrating their efficiency in generating carboxylic acids from phenyl esters. This research provides valuable insights into the synthesis and removal of protecting groups in organic chemistry (Kim & Misco, 1985).
特性
IUPAC Name |
4-methoxy-N-[(2-methoxyphenyl)methyl]-6-oxo-1-phenylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-26-18-11-7-6-8-15(18)13-22-21(25)17-14-23(16-9-4-3-5-10-16)20(24)12-19(17)27-2/h3-12,14H,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPILBICDVFQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CN(C(=O)C=C2OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide](/img/structure/B2927034.png)
![N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide](/img/structure/B2927036.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2927038.png)

![5-Bromo-2-{[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2927042.png)



![N-(5-(1H-benzo[d]imidazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2927050.png)


![[3-Fluoro-1-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2927056.png)
![2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2927057.png)
